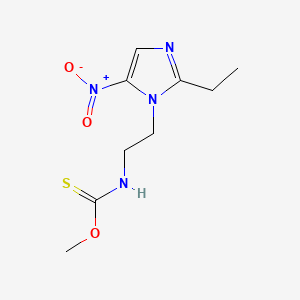

Sulnidazole

Vue d'ensemble

Description

Sulnidazole est un dérivé de nitroimidazole breveté par Janssen Pharmaceutica N.V. Il est principalement connu pour ses propriétés antiprotozoaires, particulièrement efficaces contre Trichomonas vaginalis . Les nitroimidazoles, dont le this compound, sont une classe d'antibiotiques utilisés pour traiter les infections causées par des bactéries anaérobies et des protozoaires .

Méthodes De Préparation

Le sulnidazole peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du 2-éthyl-5-nitroimidazole avec l'oxyde d'éthylène pour former du 2-(2-éthyl-5-nitro-1H-imidazol-1-yl)éthanol. Cet intermédiaire est ensuite mis à réagir avec le thiophosgène pour donner du this compound . Les méthodes de production industrielles impliquent souvent une synthèse chimique à grande échelle utilisant des voies de réaction similaires, optimisées pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Le sulnidazole subit plusieurs types de réactions chimiques :

Oxydation : Le this compound peut être oxydé pour former divers métabolites. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le groupe nitro dans le this compound peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres groupes fonctionnels.

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie du nitroimidazole et de ses dérivés.

Biologie : Le this compound est utilisé dans la recherche sur les infections protozoaires, en particulier celles causées par Trichomonas vaginalis.

Médecine : Il est étudié pour son utilisation potentielle dans le traitement de diverses infections bactériennes anaérobies.

Mécanisme d'action

Le this compound exerce ses effets en pénétrant dans les cellules cibles et en subissant une réduction intracellulaire. Ce processus de réduction génère des espèces réactives de l'azote qui endommagent l'ADN et inhibent la synthèse de l'ADN. Les principales cibles moléculaires sont l'ADN et les enzymes impliquées dans la production d'énergie au sein des cellules protozoaires .

Applications De Recherche Scientifique

Treatment of Bacterial Infections

Sulnidazole has demonstrated efficacy against certain bacterial infections, particularly those caused by anaerobic organisms. Clinical studies have shown that this compound can be effective in treating conditions such as:

- Bacterial Vaginosis (BV) : Research indicates that this compound is effective in treating BV, with clinical trials reporting high cure rates compared to placebo. For instance, a study found that a single 2 g dose resulted in a clinical cure rate significantly higher than placebo (67.7% vs. 17.7%) .

- Trichomoniasis : this compound has also been evaluated for its effectiveness against Trichomonas vaginalis, a common sexually transmitted infection. In clinical trials, it achieved microbiological cure rates of approximately 92.2% compared to 1.5% for placebo .

| Condition | Cure Rate (this compound) | Cure Rate (Placebo) | Reference |

|---|---|---|---|

| Bacterial Vaginosis | 67.7% | 17.7% | |

| Trichomoniasis | 92.2% | 1.5% |

Safety Profile

The safety profile of this compound has been assessed in various studies, with most adverse effects being mild and transient. Common treatment-emergent adverse events include:

- Nausea

- Vomiting

- Diarrhea

- Abdominal pain

Notably, vulvovaginal candidiasis was reported as a common side effect following treatment .

Pharmacokinetics and Administration

This compound is typically administered orally and is characterized by its rapid absorption and distribution in the body. Its pharmacokinetic profile supports its use as a single-dose treatment option, which can enhance patient compliance compared to multi-day regimens .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- A study involving women with recurrent bacterial vaginosis demonstrated that those treated with this compound had significantly lower recurrence rates compared to those receiving standard treatments .

- Another investigation into its use among HIV-positive women showed similar efficacy rates, suggesting that this compound can be safely used in immunocompromised populations .

Mécanisme D'action

Sulnidazole exerts its effects by entering the target cells and undergoing intracellular reduction. This reduction process generates reactive nitrogen species that cause DNA damage and inhibit DNA synthesis. The primary molecular targets are the DNA and enzymes involved in energy production within the protozoal cells .

Comparaison Avec Des Composés Similaires

Le sulnidazole est similaire à d'autres composés nitroimidazolés tels que le métronidazole, le tinidazole et le secnidazole. Il est unique par son activité spécifique contre Trichomonas vaginalis et ses propriétés pharmacocinétiques particulières. Contrairement au métronidazole, le this compound a une demi-vie plus longue et une meilleure absorption orale . D'autres composés similaires comprennent le nimorazole et le carnidazole .

Activité Biologique

Sulnidazole is a nitroimidazole compound primarily known for its antimicrobial properties. It has been extensively studied for its efficacy against various protozoal and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and comparative studies with other treatments.

This compound's antimicrobial activity is attributed to its nitro group, which is reduced by anaerobic bacteria and protozoa. This reduction produces reactive intermediates that lead to:

- Depletion of thiols : Essential for cellular function.

- DNA damage : Disruption of the DNA helix structure.

- Inhibition of protein synthesis : Preventing replication and growth of pathogens.

These mechanisms culminate in the death of susceptible organisms, particularly anaerobic bacteria and protozoa such as Trichomonas vaginalis and Giardia lamblia .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. Key pharmacokinetic parameters include:

- Bioavailability : Nearly 100% absorption in healthy individuals.

- Peak Plasma Concentration (Cmax) : Ranges from 36 to 46 μg/mL within 1.5 to 3 hours post-administration.

- Half-Life : Approximately 14 to 20 hours, varying between genders .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Cmax (μg/mL) | 36 - 46 |

| Half-Life (hours) | 14 - 20 |

Clinical Efficacy

This compound has demonstrated significant efficacy in treating infections caused by protozoa and certain bacteria. Clinical trials have shown high cure rates for conditions such as trichomoniasis and giardiasis.

Case Study: Efficacy in Trichomoniasis

A study involving a single oral dose of this compound reported a microbiological cure rate of 92.2% in women with trichomoniasis compared to only 1.5% in the placebo group .

Table 2: Cure Rates in Trichomoniasis Treatment

| Treatment Group | Microbiological Cure Rate (%) | P-value |

|---|---|---|

| This compound (2 g) | 92.2 | <0.001 |

| Placebo | 1.5 |

Comparative Studies

This compound has been compared with other treatments like metronidazole and mebendazole in various studies:

- A clinical trial found that this compound was as effective as mebendazole for treating giardiasis, with similar cure rates around 90% .

- Another study indicated that a single dose of this compound was more effective than multiple doses of metronidazole for trichomoniasis .

Safety Profile

This compound is generally well tolerated, with mild side effects reported, including nausea and gastrointestinal discomfort. Serious adverse events are rare .

Table 3: Reported Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Nausea | 2.7 |

| Vulvovaginal candidiasis | 2.7 |

Propriétés

Numéro CAS |

51022-76-5 |

|---|---|

Formule moléculaire |

C9H14N4O3S |

Poids moléculaire |

258.30 g/mol |

Nom IUPAC |

O-methyl N-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |

InChI |

InChI=1S/C9H14N4O3S/c1-3-7-11-6-8(13(14)15)12(7)5-4-10-9(17)16-2/h6H,3-5H2,1-2H3,(H,10,17) |

Clé InChI |

BDRFWSJMVOBAHR-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |

SMILES canonique |

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |

Key on ui other cas no. |

51022-76-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.